molecular formula C11H12F3NO2 B2615366 Furan-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 1468492-64-9

Furan-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No. B2615366
CAS RN: 1468492-64-9
M. Wt: 247.217
InChI Key: OVQRZYLAQOUAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone, also known as FTPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry.

Scientific Research Applications

Enzyme-catalyzed Oxidation for Polymer Production

One study focuses on the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a biobased platform chemical crucial for polymer production. This process, involving four consecutive oxidations, showcases the potential of furan derivatives in developing sustainable materials. The enzymatic method offers an environmentally friendly alternative, producing FDCA with high yield at ambient conditions, highlighting the role of furan compounds in green chemistry (Dijkman, Groothuis, & Fraaije, 2014).

Synthesis of Cyclopentenone Derivatives

Another study describes the use of furan-2-yl(phenyl)methanol in aza-Piancatelli rearrangement to synthesize trans-4,5-disubstituted cyclopentenone derivatives, employing phosphomolybdic acid as a catalyst. This transformation demonstrates the synthetic versatility of furan compounds, enabling the production of complex molecules with potential applications in medicinal chemistry and material science (Reddy et al., 2012).

Novel Heterocyclization Approach

Research on polysubstituted furans presents a catalyst-free, one-pot synthesis method, highlighting the chemical flexibility and reactivity of furan derivatives. This approach underscores the significance of furan compounds in organic synthesis, offering pathways to a wide range of functionalized molecules for pharmaceutical and material science applications (Damavandi, Sandaroos, & Pashirzad, 2012).

Corrosion Prevention

A study on the prevention of corrosion on mild steel in an acidic medium using synthesized organic compounds, including furan derivatives, illustrates the potential application of such molecules in industrial maintenance. The research demonstrates the effectiveness of these compounds in inhibiting corrosion, suggesting their utility in extending the lifespan of metal components and structures (Singaravelu & Bhadusha, 2022).

Biological Evaluation

Further research explores the synthesis and biological evaluation of novel pyrazoline derivatives, including furan-2-yl(4-nitrophenyl) derivatives, for anti-inflammatory and antibacterial activities. These findings underscore the potential of furan derivatives in drug discovery, particularly in developing new treatments for inflammation and bacterial infections (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).

Biochemical Analysis

Biochemical Properties

The biochemical properties of Furan-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone are not well-documented in the literature. It is known that furan derivatives can interact with various enzymes and proteins

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that furan derivatives can have various effects on cells . These effects can include influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name

furan-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-5-15(6-4-8)10(16)9-2-1-7-17-9/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQRZYLAQOUAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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